molecular formula C19H14FN3O4 B2738175 1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-64-1

1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2738175
CAS No.: 899991-64-1
M. Wt: 367.336
InChI Key: CDJJGRBFRQGMAQ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a nitrophenyl group, and a dihydropyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce N-oxides or other oxidized forms.

Scientific Research Applications

1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Pathways Involved: The specific pathways affected would depend on the biological context and the targets involved, which could include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other compounds that have similar structural features or biological activities:

    Similar Compounds: Examples include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.

    Uniqueness: The presence of both a fluorobenzyl group and a nitrophenyl group in the same molecule may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-17-9-2-1-5-13(17)12-22-10-4-8-16(19(22)25)18(24)21-14-6-3-7-15(11-14)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJJGRBFRQGMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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